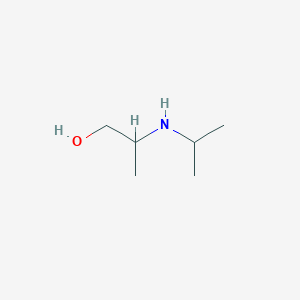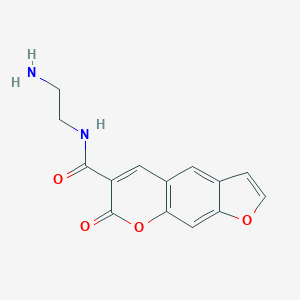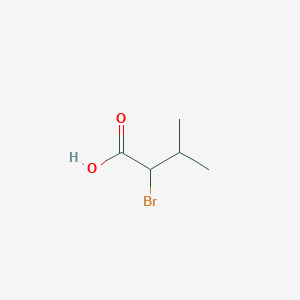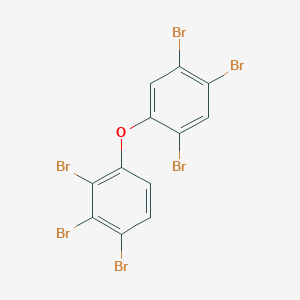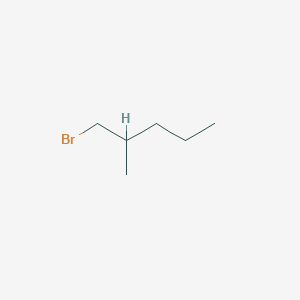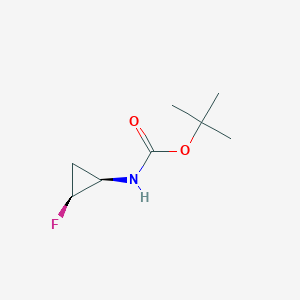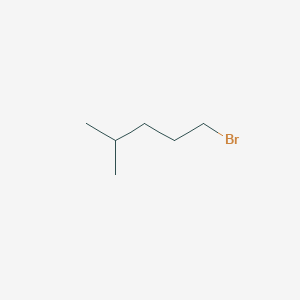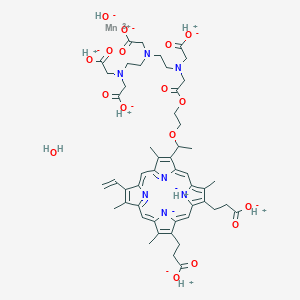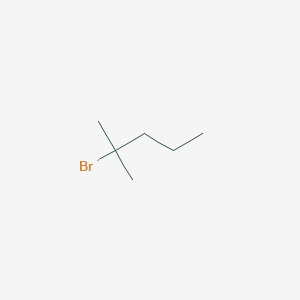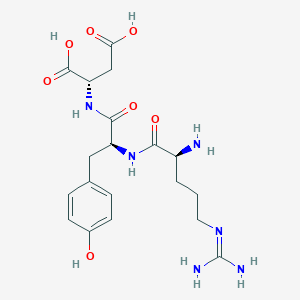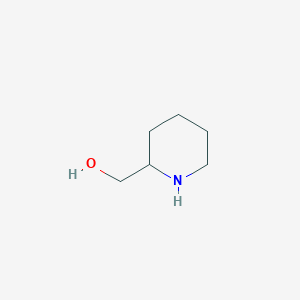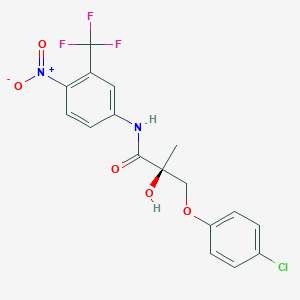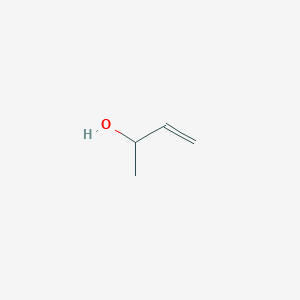
3-丁烯-2-醇
描述
科学研究应用
3-Buten-2-OL is widely used as an intermediate in organic synthesis. It is employed in the production of fragrances, flavors, and pharmaceuticals. In the field of agrochemicals, it serves as a precursor for the synthesis of various pesticides and herbicides. Additionally, it is used in the dyestuff industry for the production of dyes and pigments .
作用机制
Target of Action
3-Buten-2-ol, also known as Methyl vinylcarbinol , is a volatile organic compound that is primarily used as an intermediate in organic synthesis . It is also used as a fragrance ingredient . .
Mode of Action
It is known to participate in various chemical reactions, including addition reactions with butene and water .
Biochemical Pathways
3-Buten-2-ol is involved in the isoprenoid pathway, an important biochemical pathway in organisms. In a study, it was metabolically engineered in Escherichia coli to express an alternate mevalonate dependent pathway for the production of dimethylallyl pyrophosphate (DMAPP), a precursor for the production of 3-Buten-2-ol .
Pharmacokinetics
Its physical properties such as boiling point (96-97 °c) and density (0832 g/mL at 25 °C) suggest that it is a volatile compound that can be easily absorbed and distributed in the body .
Result of Action
It is known to participate in various chemical reactions, contributing to the synthesis of other compounds .
准备方法
Synthetic Routes and Reaction Conditions: 3-Buten-2-OL can be synthesized through the addition of water to butene under acidic conditions. This reaction typically involves the use of a sulfuric acid catalyst to facilitate the addition reaction, resulting in the formation of 3-Buten-2-OL .
Industrial Production Methods: In industrial settings, 3-Buten-2-OL is produced through similar hydration reactions of butene. The process involves the use of high-pressure reactors and acid catalysts to achieve high yields and purity .
Types of Reactions:
Oxidation: 3-Buten-2-OL can undergo oxidation reactions to form various products, including aldehydes and ketones.
Reduction: It can be reduced to form saturated alcohols.
Substitution: 3-Buten-2-OL can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like hydrochloric acid and sulfuric acid are commonly used for substitution reactions.
Major Products Formed:
Oxidation: Aldehydes and ketones.
Reduction: Saturated alcohols.
Substitution: Various substituted butenes.
相似化合物的比较
1-Buten-3-OL: Another butenol isomer with similar properties but different structural arrangement.
2-Methyl-3-buten-2-OL: A methylated derivative with distinct chemical behavior.
3-Butyn-2-OL: An alkyne analog with different reactivity due to the presence of a triple bond.
Uniqueness: 3-Buten-2-OL is unique due to its specific structural arrangement, which allows it to participate in a wide range of chemical reactions. Its ability to act as an intermediate in the synthesis of various industrial and pharmaceutical compounds makes it a valuable chemical in multiple fields .
属性
IUPAC Name |
but-3-en-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O/c1-3-4(2)5/h3-5H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKUWVMRNQOOSAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00862266 | |
| Record name | 3-Buten-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00862266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
72.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
| Record name | 3-Buten-2-ol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11025 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
598-32-3 | |
| Record name | 3-Buten-2-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=598-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Buten-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598323 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-BUTEN-2-OL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17481 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Buten-2-ol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Buten-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00862266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | But-3-en-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.028 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-Buten-2-ol?
A1: 3-Buten-2-ol has the molecular formula C4H8O and a molecular weight of 72.11 g/mol.
Q2: Is there any spectroscopic data available for 3-Buten-2-ol?
A2: Yes, researchers have used various spectroscopic methods to characterize 3-Buten-2-ol. Infrared (IR) spectroscopy has been used to study its conformational space and identify different conformers in the gas phase. []
Q3: Can 3-Buten-2-ol be produced through catalytic reactions?
A3: Yes, 3-Buten-2-ol can be synthesized via the dehydration of 1,3-butanediol using rare earth zirconate catalysts, specifically Y2Zr2O7. This catalyst exhibits high selectivity for the formation of 3-Buten-2-ol and 2-Buten-1-ol. []
Q4: Are there any specific advantages of using Y2Zr2O7 as a catalyst in this reaction?
A4: Yes, Y2Zr2O7 with high crystallinity and a calcination temperature of 900°C or higher has shown to be highly efficient for the selective formation of unsaturated alcohols like 3-Buten-2-ol from 1,3-butanediol. []
Q5: Can 3-Buten-2-ol be used as a starting material in organic synthesis?
A5: Yes, 3-Buten-2-ol can serve as a valuable building block in organic synthesis. For instance, it is used in the synthesis of Permethrin, a common insecticide. The process involves several steps including allylic rearrangement, esterification, and cyclization reactions. []
Q6: Is 3-Buten-2-ol found in the natural environment?
A6: Yes, 3-Buten-2-ol is a naturally occurring compound emitted by certain conifer species, primarily pines. This emission is light-dependent and significantly increases with temperature until around 35°C. []
Q7: What is the atmospheric fate of 3-Buten-2-ol?
A7: 3-Buten-2-ol, similar to other unsaturated alcohols, reacts with ozone in the atmosphere. This reaction leads to the formation of various carbonyl products, including formaldehyde. The atmospheric persistence of 3-Buten-2-ol is influenced by its reactivity with ozone. [, ]
Q8: Does the atmospheric oxidation of 3-Buten-2-ol contribute to secondary organic aerosol (SOA) formation?
A8: Studies show that while the atmospheric oxidation of 3-Buten-2-ol leads to the formation of glycolaldehyde, a precursor to SOA forming glyoxal, the overall SOA formation from 3-Buten-2-ol is negligible under conditions with nitrogen oxides (NOx) present. [, ]
Q9: Does 3-Buten-2-ol play any role in biological systems?
A9: Research suggests that certain microorganisms possess enzymes capable of converting 3-Buten-2-ol to other compounds. For example, the Rieske nonheme mononuclear iron oxygenase MdpJ found in the bacterium Aquincola tertiaricarbonis L108 can convert 2-butanol to 3-Buten-2-ol. This conversion is part of the microorganism's metabolic pathway for degrading short-chain alcohols. []
Q10: Are there any known pheromonal activities associated with 3-Buten-2-ol?
A10: Yes, 3-Buten-2-ol has been identified as a pheromone component of conifer bark beetles. It is also found in the bark of non-host deciduous trees, raising questions about its ecological role and evolutionary significance. [, , ]
Q11: Are there any studies on the liquid-liquid equilibrium of systems containing 3-Buten-2-ol?
A11: Yes, liquid-liquid equilibrium (LLE) data for ternary systems containing water, 3-Buten-2-ol, and various solvents like isopropyl ether, 4-methylpentan-2-ol, p-xylene, and ethyl acetate have been measured and modeled. These studies provide valuable information for understanding the partitioning behavior of 3-Buten-2-ol in different solvent systems. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
